1H-Benzimidazole-6-sulfonamide
Overview
Description
1H-Benzimidazole-6-sulfonamide is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
Benzimidazole derivatives are synthesized in a multistep process . The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
The structure of benzimidazole derivatives has been determined using techniques such as FTIR, NMR, and HRMS . The benzimidazole core of these molecules is planar . The presence of –OH and –OR groups enhances the non-linear optics (NLO) response of the marker .Chemical Reactions Analysis
Benzimidazole derivatives have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They have also been found to elicit antiproliferative activity against MCF7 breast cancer cell line .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives have been authenticated by NMR, IR, elemental analyses, and physicochemical properties . The benzimidazole unit is almost planar .Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Benzimidazole derivatives, including 1H-Benzimidazole-6-sulfonamide, have been synthesized and shown to possess significant antimicrobial activity. For instance, metal complexes of benzimidazole-derived sulfonamide demonstrated potential antimicrobial activity against bacterial strains, with specific compounds identified as active antibacterial agents (Ashraf et al., 2016). Additionally, N-Substituted-1H-benzimidazole-sulphonamides have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with certain compounds exhibiting strong antibacterial activity (Püsküllü et al., 2009).
Antitubercular Applications : Novel benzimidazole sulfonamide derivatives have been evaluated for their antitubercular properties. They have shown effectiveness against Mycobacterium tuberculosis, indicating potential as therapeutic agents in tuberculosis treatment (Jagannath & Krishnamurthy, 2021).
Antifungal and Antiviral Properties
Antifungal Interaction : Research on the interaction of benzimidazole-N-sulfonamides with the cytochrome b/c1 complex of various fungi has shown that these compounds can interfere with fungal electron transport systems, indicating their potential as antifungal agents (Pillonel, 1995).
Potential Antiviral Activity : Studies have explored the antiviral capabilities of N-benzimidazole-sulfonamide derivatives, showing their ability to inhibit viral growth in certain models, suggesting a potential role in antiviral therapies (Зінченко et al., 2020).
Chemical Synthesis Applications
Catalysis in Organic Synthesis : Benzimidazole sulfonamides have been used as catalysts in the synthesis of various organic compounds. For example, they have been employed in the one-pot synthesis of benzimidazoles and benzodiazepines, showcasing their utility in the field of organic chemistry (Ghorbani‐Vaghei & Veisi, 2010).
- in synthetic chemistry (Rosen et al., 2009).
Future Directions
properties
IUPAC Name |
3H-benzimidazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASPJMOEXODOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594068 | |
Record name | 1H-Benzimidazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-6-sulfonamide | |
CAS RN |
210827-43-3 | |
Record name | 1H-Benzimidazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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